Aroplatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

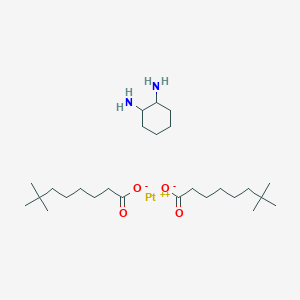

Aroplatin, also known as cis-bisneodecanoato-trans-R,R-1,2-diaminocyclohexane platinum II, is a chemotherapeutic platinum analogue. It is the first liposomal platinum formulation to enter clinical trials. Structurally, it is similar to oxaliplatin, a well-known platinum-based drug used in cancer treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aroplatin is synthesized through a series of chemical reactions involving platinum and organic ligands. The primary synthetic route involves the reaction of platinum with neodecanoic acid and trans-R,R-1,2-diaminocyclohexane. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound .

Industrial Production Methods: In industrial settings, this compound is produced using liposomal technology. The thin-film hydration method is commonly employed, where lipid components and the drug are dissolved in an organic solvent. The solvent is then evaporated, and the resulting film is rehydrated in an aqueous solvent to form liposomes containing this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Aroplatin undergoes various chemical reactions, including substitution and coordination reactions. These reactions are crucial for its activation and interaction with biological targets.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include neodecanoic acid, trans-R,R-1,2-diaminocyclohexane, and platinum salts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from the reactions involving this compound include its active platinum complexes, which are responsible for its chemotherapeutic effects. These complexes interact with DNA, leading to the inhibition of DNA synthesis and cell division .

Wissenschaftliche Forschungsanwendungen

Colorectal Cancer

A Phase 2 trial investigated Aroplatin's efficacy in patients with advanced colorectal cancer refractory to standard treatments such as 5-fluorouracil and leucovorin. The trial demonstrated that this compound was well tolerated, with a maximum tolerated dose established at 312.5 mg/m². Notably, one patient achieved a confirmed partial response, while several others exhibited stable disease for over three months .

Pancreatic Cancer

Another study assessed the combination of this compound with gemcitabine in patients with advanced pancreatic cancer resistant to standard therapies. The goal was to determine the maximum tolerated dose and evaluate the anti-tumor response. Early results indicate potential benefits in this challenging treatment landscape .

Toxicity and Safety Profile

The safety profile of this compound has been characterized by manageable side effects. Common toxicities observed include nausea (75%), vomiting (60%), and fatigue (70%). Hematologic toxicities such as anemia and leukopenia were also noted but were generally reversible . Importantly, this compound exhibited reduced nephrotoxicity compared to traditional platinum drugs, making it a promising alternative for patients with compromised renal function .

Comparative Efficacy of Liposomal Formulations

The following table summarizes the comparative efficacy and safety profiles of various liposomal formulations of platinum drugs:

| Drug | Indication | Efficacy | Toxicity Profile |

|---|---|---|---|

| This compound | Colorectal Cancer | Partial response in 5.6% of patients | Nausea, vomiting, myelosuppression |

| Lipoplatin | Ovarian Cancer | Improved tumor accumulation | Reduced nephrotoxicity |

| SPI-77 | Various Solid Tumors | Enhanced efficacy | Cardiotoxicity in some cases |

| LiPlaCis | Breast Cancer | Comparable efficacy | Myelosuppression |

Combination Therapies

Research is ongoing to explore the synergistic effects of this compound when combined with other chemotherapeutic agents. Preliminary studies suggest that combining this compound with fluoropyrimidines may enhance anti-tumor activity .

Targeted Delivery Systems

Advancements in liposomal technology are paving the way for more targeted delivery systems that could further improve the therapeutic index of this compound and similar compounds. This includes engineering liposomes for active targeting based on tumor-specific markers .

Expanding Indications

Given its favorable safety profile and efficacy in specific cancers, there is potential for this compound to be explored in other malignancies beyond colorectal and pancreatic cancers.

Wirkmechanismus

Aroplatin exerts its effects by forming reactive platinum complexes that interact with DNA. These complexes cause intra- and inter-strand cross-linkages of DNA molecules, leading to the inhibition of DNA synthesis and cell division. The molecular targets of this compound include DNA and various cellular enzymes involved in DNA repair and replication .

Vergleich Mit ähnlichen Verbindungen

Aroplatin is structurally similar to oxaliplatin, another platinum-based chemotherapeutic agent. this compound has unique properties that distinguish it from other similar compounds. For instance, its liposomal formulation enhances its bioavailability and reduces its toxicity compared to traditional platinum-based drugs . Other similar compounds include cisplatin and carboplatin, which also form reactive platinum complexes but differ in their chemical structures and pharmacokinetic properties .

Eigenschaften

CAS-Nummer |

114488-24-3 |

|---|---|

Molekularformel |

C26H52N2O4Pt |

Molekulargewicht |

651.8 g/mol |

IUPAC-Name |

(1R,2R)-cyclohexane-1,2-diamine;7,7-dimethyloctanoate;platinum(2+) |

InChI |

InChI=1S/2C10H20O2.C6H14N2.Pt/c2*1-10(2,3)8-6-4-5-7-9(11)12;7-5-3-1-2-4-6(5)8;/h2*4-8H2,1-3H3,(H,11,12);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1 |

InChI-Schlüssel |

PZAQDVNYNJBUTM-BLUNCNMSSA-L |

SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |

Isomerische SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2] |

Kanonische SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aroplatin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.